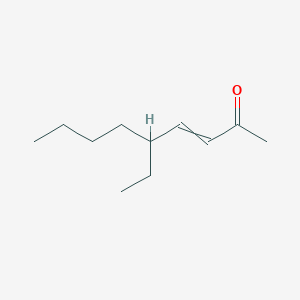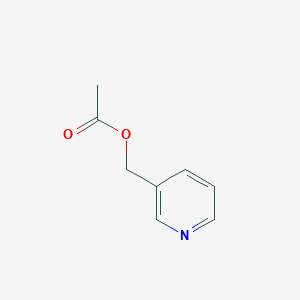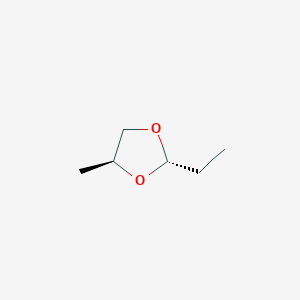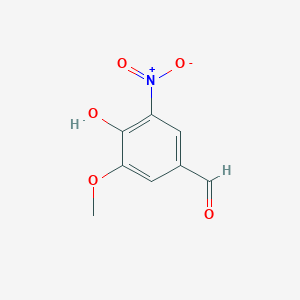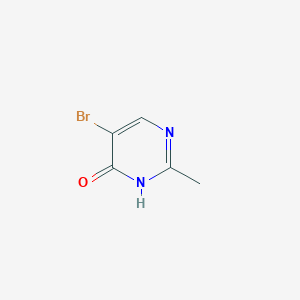
5-Bromo-2-methylpyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Bromo-2-methylpyrimidin-4-OL, is a brominated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. Brominated pyrimidines are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their reactivity and ability to undergo various chemical transformations .
Synthesis Analysis
The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to a variety of substituted pyrimidine compounds . Another approach involves the Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives to obtain brominated bipyridines and bipyrimidines . Additionally, regioselective displacement reactions with ammonia on bromo-dichloro-methylpyrimidine have been studied, yielding bromo-chloro-methylpyrimidin-4-amine as a main product .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-bromo-4-(het)aryl-pyrimidines was confirmed through X-ray analysis .
Chemical Reactions Analysis
Brominated pyrimidines participate in various chemical reactions. They can undergo palladium-catalyzed C-C coupling reactions to yield aryl-substituted pyrimidines . They also react with secondary amines to afford substituted aminopyrimidines , and with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . Additionally, bromination of pyrimidin-2-ones leads to the formation of 5-bromopyrimidin-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines can be studied using various spectroscopic methods. Quantum chemical calculations, including density functional theory (DFT), provide insights into the vibrational spectra, molecular geometry, and electronic properties of these compounds . The hyperpolarizability and natural atomic charges can also be calculated to understand the nonlinear optical properties and electron density distribution . Furthermore, the solubility, melting point, and stability of these compounds can be influenced by the presence of bromine atoms and the specific substituents on the pyrimidine ring.
Applications De Recherche Scientifique
Anti-inflammatory Applications
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Pyrimidines have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Numerous research teams have found that pyrimidines exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators such as prostaglandin E2, nitric oxide, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and cytokines .
Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : 5-Bromo-2-methylpyridin-3-amine, a compound similar to “5-Bromo-2-methylpyrimidin-4-OL”, has been used in the synthesis of novel pyridine derivatives .
- Methods of Application : The compound was used in palladium-catalyzed Suzuki cross-coupling reactions with several arylboronic acids to produce novel pyridine derivatives .
- Results or Outcomes : The reactions resulted in the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors have been synthesized using a compound similar to "5-Bromo-2-methylpyrimidin-4-OL" . These inhibitors are being evaluated for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application : The synthesis involved palladium-catalyzed Suzuki cross-coupling reactions .
- Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in more than eight times higher yields compared to the synthesis starting from 2-bromo-4-methylpyridine .
Chemical Storage and Safety
- Scientific Field : Chemical Safety .
- Summary of Application : “5-Bromo-2-methylpyrimidin-4-OL” is a chemical compound that needs to be stored and handled safely .
- Methods of Application : The compound should be sealed in dry conditions and stored at room temperature .
- Results or Outcomes : Proper storage and handling of the compound can prevent accidents and ensure its integrity for use in various applications .
Electron-Induced Decomposition of Pyrimidine Derivatives
- Scientific Field : Physical Chemistry .
- Summary of Application : The study of electron-induced decomposition of pyrimidine derivatives, such as 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine, is important in understanding the effects of radiation on DNA . These molecules have been proposed as radiosensitizers and are currently being researched .
- Methods of Application : Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations .
- Results or Outcomes : The study found that these molecules predominantly capture low-energy electrons with kinetic energies near 0 eV .
Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : A compound similar to “5-Bromo-2-methylpyrimidin-4-OL” has been used in the efficient synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application : The synthesis involved palladium-catalyzed Suzuki cross-coupling reactions .
- Results or Outcomes : The optimized synthesis of the compound starting from 2-fluoro-4-methylpyridine resulted in more than eight times higher yields compared to the synthesis starting from 2-bromo-4-methylpyridine .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-bromo-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZTJGZVILJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541475 |
Source


|
| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylpyrimidin-4-OL | |
CAS RN |
1676-57-9 |
Source


|
| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
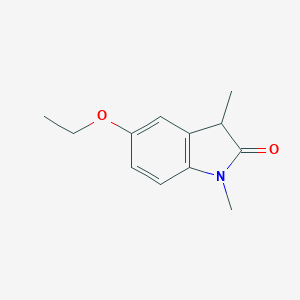
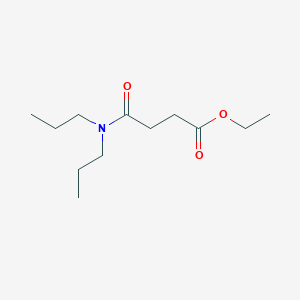
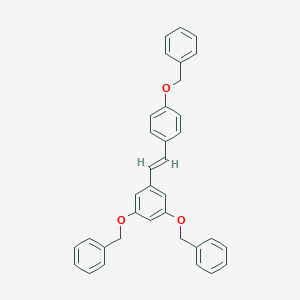



![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

